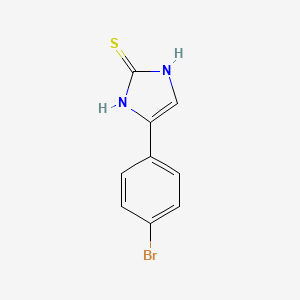

4-(4-Bromo-fenil)-1H-imidazol-2-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a thiol group

Aplicaciones Científicas De Investigación

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules through various coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

Thiol Substitution: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Types of Reactions:

Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.

4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.

4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.

Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.

Actividad Biológica

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The structural features of this compound, particularly the imidazole ring and thiol group, contribute to its potential as a therapeutic agent. This article reviews the biological activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a bromophenyl substituent, which enhances its biological activity through increased hydrophobic interactions with target proteins.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazole derivatives. For instance, derivatives similar to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol have been shown to exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium abscessus. A recent study highlighted the effectiveness of benzenesulfonamide-bearing imidazole derivatives against mycobacterial infections, suggesting that similar compounds could serve as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | Mycobacterium abscessus | TBD |

| Benzenesulfonamide Imidazole Derivative | Mycobacterium tuberculosis | 0.5 µg/mL |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzo[4,5]imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity against human cancer cell lines by inhibiting EGFR kinase activity . This suggests that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may also possess similar anticancer properties.

Case Study: EGFR Inhibition

A study involving imidazole derivatives showed that compounds targeting EGFR could inhibit cell proliferation in HeLa cells significantly. The most effective compounds achieved over 80% inhibition at low concentrations . This finding supports the hypothesis that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol could be developed as an EGFR inhibitor.

Enzyme Inhibition

The mechanism of action for many imidazole-based compounds involves the inhibition of specific enzymes. For instance, studies have indicated that imidazole derivatives can effectively inhibit indoleamine 2,3-dioxygenase (IDO), an important target in cancer therapy due to its role in immune suppression . The binding interactions between imidazoles and IDO suggest that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may also interact with similar enzyme targets.

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | Indoleamine 2,3-dioxygenase (IDO) | TBD |

| 4-Phenyl-Imidazole | IDO | ~70% |

The biological activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is primarily attributed to its ability to form covalent bonds with thiol-reactive sites on proteins. The thiol group can participate in redox reactions, while the bromophenyl moiety enhances binding affinity to hydrophobic pockets in target proteins .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-86-2 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.